molecular formula C21H25N7O2 B2550579 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1060198-95-9

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Número de catálogo B2550579
Número CAS: 1060198-95-9
Peso molecular: 407.478
Clave InChI: YBHUPFCKHCJYHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a derivative of piperazine and triazolo-pyrazine, which are classes of compounds known for their potential in medicinal chemistry. Piperazine derivatives, in particular, have been explored for their antimicrobial properties and their ability to inhibit various receptors, such as the histamine H4 receptor (H4R) .

Synthesis Analysis

The synthesis of related piperazine and triazolo-pyrazine derivatives has been reported to be achieved through single-step reactions, yielding a series of compounds characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry . The synthesis process is designed to produce compounds with high yields and purity, which are essential for subsequent biological evaluations.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and can influence the compound's biological activity . The precise molecular structure is crucial for understanding the compound's interactions with biological targets, which is further explored through molecular docking studies.

Chemical Reactions Analysis

In the case of similar piperazine derivatives, there is evidence that the piperazine moiety can undergo metabolic bioactivation, leading to the formation of reactive intermediates such as glyoxal. These intermediates can potentially cause genotoxicity, as observed in an in vitro Ames assay . Understanding these bioactivation pathways is vital for mitigating the risks associated with the compound's use and for designing safer analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and triazolo-pyrazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics profiles. The genotoxicity study of a related compound highlights the importance of assessing the safety profile of these derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research on related 1,2,4-triazole derivatives indicates their potential in antimicrobial applications. For instance, the synthesis of novel 1,2,4-triazole derivatives showed that some compounds possess good to moderate antimicrobial activities against tested microorganisms. This suggests a possible application of similar compounds in treating infections (Bektaş et al., 2007).

Anti-diabetic Potential

Compounds structurally related to the query chemical have been evaluated for their potential as anti-diabetic drugs. For example, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds showed excellent antioxidant and insulinotropic activity, highlighting their potential application in diabetes management (Bindu et al., 2019).

Cancer Treatment

Another area of research focuses on the development of compounds for cancer treatment. The discovery of AZD3514, a small-molecule androgen receptor downregulator, is one such example. This compound, derived from modifications of a lead androgen receptor downregulator, addresses physical property issues and is evaluated in clinical trials for treating castrate-resistant prostate cancer (Bradbury et al., 2013).

Synthesis and Structural Analysis

Research also extends to the synthesis and structural analysis of compounds with triazolo-pyridazine motifs. Studies on the synthesis, structure analysis, and evaluation of the biological activities of these compounds contribute to understanding their potential applications in medicine, including antimicrobial and anti-inflammatory properties (Sallam et al., 2021).

Direcciones Futuras

The compound and other [1,2,4]triazolo[4,3-b]pyridazine derivatives show promise as bromodomain inhibitors, specifically targeting the BRD4 protein . This makes them potential therapeutic agents for various diseases, including cancers . Future research could focus on optimizing these compounds to increase their potency and selectivity for BRD4, as well as exploring their potential in treating other diseases .

Propiedades

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-2-30-17-6-4-3-5-16(17)22-21(29)27-13-11-26(12-14-27)19-10-9-18-23-24-20(15-7-8-15)28(18)25-19/h3-6,9-10,15H,2,7-8,11-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHUPFCKHCJYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.